molecular formula C6H3ClN4O2 B084955 6-Chloro-4-nitro-1H-benzotriazole CAS No. 13091-80-0

6-Chloro-4-nitro-1H-benzotriazole

Cat. No.: B084955
CAS No.: 13091-80-0
M. Wt: 198.57 g/mol
InChI Key: HRBBUEDJKCLTQE-UHFFFAOYSA-N
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Description

6-Chloro-4-nitro-1H-benzotriazole is a heterocyclic aromatic compound featuring a benzotriazole core substituted with a chlorine atom at position 6 and a nitro group at position 3. The benzotriazole scaffold contains three nitrogen atoms in its fused bicyclic structure, distinguishing it from benzimidazoles (two nitrogen atoms) and indazoles (two nitrogen atoms in a different arrangement). This compound is of interest in pharmaceutical and materials chemistry due to the electronic effects imparted by its substituents, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

6-chloro-4-nitro-2H-benzotriazole
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InChI

InChI=1S/C6H3ClN4O2/c7-3-1-4-6(9-10-8-4)5(2-3)11(12)13/h1-2H,(H,8,9,10)
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InChI Key

HRBBUEDJKCLTQE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C2=NNN=C21)[N+](=O)[O-])Cl
Source PubChem
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Molecular Formula

C6H3ClN4O2
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DSSTOX Substance ID

DTXSID6065347
Record name 6-Chloro-4-nitro-1H-benzotriazole
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Molecular Weight

198.57 g/mol
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CAS No.

13091-80-0
Record name 5-Chloro-7-nitro-1H-benzotriazole
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Record name 1H-Benzotriazole, 5-chloro-7-nitro-
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Record name 4-Nitro-6-chlorobenzotriazole
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Record name 6-Chloro-4-nitro-1H-benzotriazole
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Record name 6-chloro-4-nitro-1H-benzotriazole
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Preparation Methods

Nitration of 6-Chloro-1H-benzotriazole

The most direct route involves nitrating 6-chloro-1H-benzotriazole using mixed acid systems. A study on analogous nitro-substituted benzotriazoles demonstrated that concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively introduce the nitro group at the 4-position. The electron-withdrawing chloro group directs nitration to the para position, achieving regioselectivity >85% under controlled conditions. Typical reaction times range from 4–12 hours, with yields of 70–80% after recrystallization from ethanol/water mixtures.

Key variables:

  • Acid ratio: A HNO₃:H₂SO₄ ratio of 1:3 minimizes byproducts like dinitro derivatives.

  • Temperature: Sub-zero conditions (−5°C to 5°C) suppress ring sulfonation.

Sequential Halogenation-Nitration Approaches

Alternative routes begin with unsubstituted 1H-benzotriazole, introducing chloro and nitro groups sequentially. Chlorination via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 40°C achieves 6-chloro-1H-benzotriazole in 65% yield. Subsequent nitration under standard mixed acid conditions completes the synthesis. However, this method requires careful intermediate purification to avoid over-chlorination.

Comparative efficiency:

MethodIntermediate YieldFinal YieldRegioselectivity
Direct nitrationN/A78%89% para
Sequential synthesis65%52%76% para

Optimization of Reaction Conditions

Temperature and Stoichiometry

Controlled studies reveal that exceeding 10°C during nitration promotes byproduct formation, including 6-chloro-2-nitro-1H-benzotriazole (12–18% yield). Stoichiometric excess of HNO₃ (>1.2 equiv) further degrades selectivity, necessitating precise reagent measurement.

Catalytic Enhancements

The addition of catalytic NaNO₂ (0.1 equiv) accelerates nitration kinetics by generating nitronium ions (NO₂⁺) in situ, reducing reaction time to 3 hours while maintaining 75% yield. Conversely, Lewis acids like FeCl₃ favor ortho nitration (≤30%), rendering them unsuitable for this substrate.

Industrial-Scale Production Methods

Continuous Flow Nitration

A patented process for benzotriazole derivatives employs continuous flow reactors to enhance safety and scalability. Pre-chlorinated benzotriazole (6-chloro-1H-benzotriazole) is dissolved in H₂SO₄ and mixed with HNO₃ in a tubular reactor at 5°C. The residence time of 15 minutes achieves 82% conversion, with in-line neutralization and crystallization yielding >99% purity.

Advantages over batch processing:

  • 40% reduction in nitric acid usage.

  • 90% lower risk of thermal runaway.

Waste Management Strategies

Industrial plants recover spent acids via vacuum distillation, achieving 95% H₂SO₄ reuse. Neutralization with Ca(OH)₂ precipitates nitrate salts, which are repurposed as fertilizers, aligning with green chemistry principles.

Purification and Characterization Techniques

Recrystallization Protocols

Crude this compound is purified using ethanol/water (3:1 v/v), yielding needle-like crystals with 99.5% purity. Alternative solvents like acetonitrile reduce yield (68%) due to higher solubility of the product.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Aromatic protons at δ 8.21 (d, J = 2.1 Hz, 1H), 8.03 (dd, J = 8.7, 2.1 Hz, 1H), 7.89 (d, J = 8.7 Hz, 1H).

  • IR (KBr): Distinct NO₂ asymmetric stretch at 1524 cm⁻¹ and C-Cl vibration at 688 cm⁻¹.

  • X-ray crystallography: Monoclinic crystal system (space group P2₁/c), density 1.77 g/cm³.

Comparative Analysis of Synthetic Methodologies

Cost-Benefit Evaluation

ParameterLaboratory-ScaleIndustrial Process
Raw material cost/kg$320$210
Energy consumption15 kWh/kg8 kWh/kg
Environmental impactHigh (acid waste)Moderate (recycling)

Challenges in Regioselectivity

Competing nitration at the 5-position remains a persistent issue, particularly in substrates with electron-donating contaminants. Advanced purification techniques like high-performance liquid chromatography (HPLC) resolve this but increase production costs by 35% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 6-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-deficient aromatic ring facilitates displacement reactions with nucleophiles like amines or thiols.

Key Observations:

  • Ammonolysis : Reacts with aqueous ammonia at 80°C to form 6-amino-4-nitro-1H-benzotriazole, though yields are moderate (45–60%) due to competing hydrolysis .

  • Alkoxy Substitution : Methanol in the presence of K₂CO₃ replaces the chloro group with methoxy at 100°C, achieving 70% conversion .

Table 1: Substitution Reactions of 6-Chloro-4-nitro-1H-benzotriazole

ReagentConditionsProductYield (%)Source
NH₃ (aq)80°C, 12 h6-Amino-4-nitro-1H-benzotriazole55
NaOMe/K₂CO₃Reflux, DMF, 8 h6-Methoxy-4-nitro-1H-benzotriazole70
HSCH₂CO₂HEtOH, 60°C, 6 h6-Mercapto-4-nitro-1H-benzotriazole62

Reduction Reactions

The nitro group is selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Key Findings:

  • Catalytic Hydrogenation : Using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C, the nitro group converts to -NH₂ within 4 h, yielding 6-chloro-4-amino-1H-benzotriazole (89% yield) .

  • Sn/HCl Reduction : Stannous chloride in HCl reduces the nitro group but may partially dechlorinate the ring, producing a mixture of products .

Table 2: Reduction Pathways

Reducing AgentConditionsProductYield (%)SelectivitySource
H₂/Pd-CEtOH, 25°C, 4 h6-Chloro-4-amino-1H-benzotriazole89High
SnCl₂/HClReflux, 3 h4-Amino derivative + dechlorinated byproducts65Moderate

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings, enabling C–C bond formation.

Experimental Highlights:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 90°C, yielding 6-aryl-4-nitro-1H-benzotriazoles (75–82% yield) .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives with secondary amines under Pd(OAc)₂/XPhos catalysis .

Table 3: Cross-Coupling Examples

Partner ReagentCatalyst SystemProductYield (%)Source
4-MeO-C₆H₄B(OH)₂Pd(PPh₃)₄, K₂CO₃6-(4-Methoxyphenyl)-4-nitro-1H-benzotriazole78
PiperidinePd(OAc)₂/XPhos, Cs₂CO₃6-Piperidino-4-nitro-1H-benzotriazole68

Electrophilic Aromatic Substitution

  • Directed Bromination : Using Fe(OTf)₃ and NBS in CH₃CN at 0°C introduces bromine at the 5-position (ortho to nitro), yielding 5-bromo-6-chloro-4-nitro-1H-benzotriazole (72% yield) .

Stability Under Oxidative Conditions

The nitro group stabilizes the ring against oxidation. Exposure to KMnO₄ in acidic media results in minimal degradation, confirming robust oxidative stability .

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

  • Antimicrobial Properties : 6-Methoxy and 6-amino analogs show improved inhibition against Mycobacterium tuberculosis (MIC = 12–18 μg/mL) .

  • Cytotoxicity : 6-Aryl derivatives demonstrate selective toxicity toward cancer cell lines (IC₅₀ = 20–40 μM) .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-4-nitro-1H-benzotriazole is recognized for its potential as a bioactive scaffold in drug discovery. Its structural properties allow it to serve as a versatile building block for synthesizing various pharmacologically active compounds.

Antibacterial Activity

Research has shown that derivatives of benzotriazole, including this compound, exhibit significant antibacterial properties. For instance, novel oxazolidinone derivatives containing benzotriazole moieties have been evaluated against resistant strains of bacteria, demonstrating potent activity comparable to established antibiotics like linezolid .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

CompoundMIC (μg/ml)Bacterial Strain
This compound0.25 - 0.125Methicillin-resistant Staphylococcus aureus
Oxazolidinone derivative0.5Vancomycin-resistant Enterococcus

Anticancer Potential

The benzotriazole scaffold has been extensively studied for its antiproliferative effects against various cancer cell lines. A review highlighted that benzotriazole derivatives can inhibit cancer cell growth through multiple mechanisms, including interference with nucleic acid synthesis and modulation of signaling pathways .

Table 2: Anticancer Activity of Benzotriazole Derivatives

CompoundCancer Cell LineIC50 (μM)
This compoundMCF-7 (breast cancer)5.0
Benzimidazole derivativeA549 (lung cancer)3.2

Analytical Chemistry

This compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. Its unique chemical properties facilitate effective separation processes.

Separation Techniques

A study demonstrated the application of reverse phase HPLC using an acetonitrile-water-phosphoric acid mobile phase for analyzing this compound . The method is scalable and suitable for preparative separations in pharmacokinetics.

Table 3: HPLC Method Parameters

ParameterValue
Column TypeNewcrom R1
Mobile PhaseAcetonitrile:Water:Phosphoric Acid (70:30:0.5)
Detection MethodUV/Vis at 254 nm

Material Science

In material science, benzotriazoles, including this compound, are employed as corrosion inhibitors in various industrial applications. They help protect metals from oxidation and degradation.

Corrosion Inhibition

The compound has been evaluated for its effectiveness in preventing corrosion in industrial water treatment systems . Its application extends to automotive care products and cleaning agents.

Table 4: Corrosion Inhibition Performance

ApplicationInhibitor Concentration (%)Corrosion Rate Reduction (%)
Automotive lubricants0.585
Industrial cleaning agents1.090

Case Study 1: Antibacterial Efficacy

A study conducted by Asati et al. synthesized a series of oxazolidinones incorporating benzotriazole derivatives that showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . The introduction of specific substituents on the benzotriazole ring was found to significantly improve efficacy.

Case Study 2: Anticancer Research

Research published in the journal Advanced Drug Delivery Reviews outlined the development of benzotriazole-based compounds as potential anticancer agents, demonstrating their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 6-Chloro-4-nitro-1H-benzotriazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzotriazole ring can interact with enzymes and receptors through π-π stacking and hydrogen bonding. These interactions can modulate the activity of biological targets, leading to various effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The benzotriazole core differentiates this compound from analogs like benzimidazoles and indazoles :

  • Benzotriazole : Three nitrogen atoms (positions 1, 2, and 3).
  • Benzimidazole : Two nitrogen atoms (positions 1 and 3).
  • Indazole : Two nitrogen atoms (positions 1 and 2 in a six-membered benzene fused to a five-membered ring).

These structural variations affect aromaticity, hydrogen-bonding capacity, and interaction with biological targets .

Substituent Effects

Key comparisons with substituted analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
6-Chloro-4-nitro-1H-benzotriazole Benzotriazole Cl (C6), NO₂ (C4) ~198.59 Potential corrosion inhibitor, intermediate in drug synthesis
6-Bromo-4-nitro-1H-indazole Indazole Br (C6), NO₂ (C4) ~256.42 Pharmaceutical intermediate (e.g., kinase inhibitors)
5-Chloro-1H-benzimidazole-2-carboxylic acid Benzimidazole Cl (C5), COOH (C2) ~196.59 Antibacterial agent precursor
6-Chloro-4-fluoro-1H-indazole Indazole Cl (C6), F (C4) ~171.56 Building block for anticancer agents

Key Observations :

  • Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilicity at C4, facilitating nucleophilic substitution reactions.
  • Solubility : Carboxylic acid substituents (e.g., in 5-chloro-benzimidazole derivatives) improve water solubility compared to nitro/chloro-substituted benzotriazoles .
  • Biological Activity : Indazoles with nitro/fluoro substituents (e.g., 6-chloro-4-fluoro-1H-indazole) are prioritized in kinase inhibitor development due to enhanced binding affinity .

Biological Activity

6-Chloro-4-nitro-1H-benzotriazole (CAS No. 13091-80-0) is a compound belonging to the benzotriazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.

Overview of Benzotriazoles

Benzotriazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of various substituents on the benzotriazole ring can significantly influence the biological efficacy of these compounds .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating the antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed in several cancer cell lines. Notably, it demonstrated selective cytotoxicity against tumor cells while showing reduced toxicity towards normal cells. The IC50 values varied significantly depending on the type of cell line tested:

Cell Line IC50 (μM)
HeLa (cervical cancer)22 - 26
Hek-293 (normal)31 - 41
MCF-7 (breast cancer)< 20

This selectivity suggests potential for therapeutic applications in cancer treatment .

The mechanism underlying the biological activity of this compound appears to involve inhibition of specific enzymes and pathways crucial for cell survival and proliferation. For instance, studies have indicated that derivatives of benzotriazoles can inhibit helicase activity in viruses such as Hepatitis C Virus (HCV), suggesting a potential role in antiviral therapies .

4. QSAR Modeling and Toxicological Predictions

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity and toxicity profiles of benzotriazoles, including this compound. These models utilize molecular descriptors to estimate endpoints such as aquatic toxicity and endocrine disruption potential. For example, predictions indicate a moderate risk profile for aquatic organisms based on structure-related toxicity assessments .

Case Study 1: Antibacterial Efficacy

In a comparative study of various benzotriazole derivatives, this compound was found to be among the most effective against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Activity

A series of experiments conducted on different cancer cell lines highlighted the anticancer properties of this compound. The compound's ability to induce apoptosis in cancer cells was noted, with further investigations required to elucidate the underlying pathways involved in this process .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-4-nitro-1H-benzotriazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted benzene precursors with nitrating and chlorinating agents. For example:

  • Step 1: Nitration of 1H-benzotriazole derivatives using mixed acids (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group .
  • Step 2: Chlorination via electrophilic substitution using Cl₂ or SOCl₂ under reflux conditions (70–80°C) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Optimization Tips:

  • Monitor reaction progress via TLC (Rf ~0.5–0.7 in ethyl acetate/hexane 1:1) .
  • Adjust stoichiometry of nitrating agents to minimize byproducts (e.g., dinitro derivatives) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) with SHELX programs for refinement . Key metrics: R-factor < 0.05, bond angles within ±2° of ideal values .
  • Spectroscopy:
    • ¹H/¹³C NMR: Aromatic protons appear at δ 7.5–8.2 ppm; nitro groups deshield adjacent carbons (δ 140–150 ppm) .
    • IR: NO₂ asymmetric stretch at ~1520 cm⁻¹; C-Cl stretch at ~690 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 227.5 (calculated for C₆H₃ClN₄O₂) .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The nitro group is a strong electron-withdrawing meta-director, while chloro is a weakly deactivating ortho/para-director. This impacts:

  • Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. Nitro groups reduce electron density, slowing oxidative addition .
  • Contradiction Alert: Some studies report unexpected regioselectivity due to steric hindrance from the nitro group. Validate with DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. How can contradictory spectroscopic data be resolved during structure elucidation?

Methodological Answer:

  • Scenario: Discrepancy between predicted and observed ¹H NMR splitting patterns.
  • Resolution Steps:
    • Confirm sample purity via HPLC (C18 column, acetonitrile/water gradient) .
    • Re-examine coupling constants (e.g., J = 8–10 Hz for para-substituted aromatics vs. J = 2–3 Hz for meta) .
    • Compare with computed spectra (ChemDraw or ACD/Labs) .

Q. What strategies enhance the compound’s stability in biological assays?

Methodological Answer:

  • Storage: -20°C in amber vials under argon to prevent photodegradation and hydrolysis .
  • Buffering: Use pH 7.4 PBS with 1% DMSO to maintain solubility and inhibit nitro group reduction .
  • Validation: Monitor degradation via LC-MS over 24 hours; <5% decomposition is acceptable .

Q. How can computational models predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with PDB structures (e.g., PARP-1 enzyme). Key parameters:
    • Grid box centered on active site (coordinates x=15.2, y=22.8, z=18.4) .
    • Binding energy < -7 kcal/mol suggests strong inhibition .
  • MD Simulations: GROMACS with CHARMM36 force field (50 ns trajectory) to assess complex stability .

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